molecular formula C22H15F3N2 B10913224 1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10913224
M. Wt: 364.4 g/mol
InChI Key: FGVBQSMIPJSAAO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a fluorinated pyrazole derivative. Pyrazoles and their derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the following steps :

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα) with high affinity . This binding inhibits the receptor’s activity, leading to anti-cancer effects. The compound’s fluorine atoms enhance its binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and enhanced binding affinity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H15F3N2

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-fluorophenyl)-3,5-bis(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15F3N2/c1-14-21(15-5-9-17(23)10-6-15)26-27(20-4-2-3-19(25)13-20)22(14)16-7-11-18(24)12-8-16/h2-13H,1H3

InChI Key

FGVBQSMIPJSAAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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